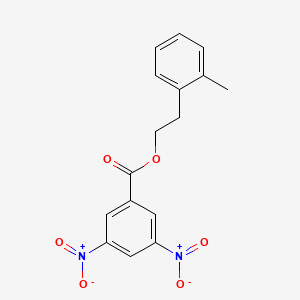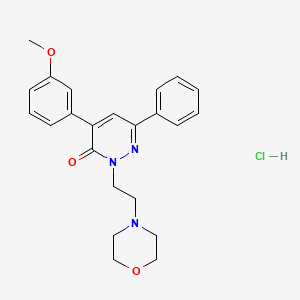
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyridazinones, phenyl derivatives, and morpholine. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the morpholinoethyl group through nucleophilic substitution reactions.
Aromatic substitution: Incorporation of the m-methoxyphenyl and phenyl groups via aromatic substitution reactions.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Phenyl derivatives: Compounds with phenyl groups attached to various positions.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
23348-40-5 |
|---|---|
Fórmula molecular |
C23H26ClN3O3 |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-28-20-9-5-8-19(16-20)21-17-22(18-6-3-2-4-7-18)24-26(23(21)27)11-10-25-12-14-29-15-13-25;/h2-9,16-17H,10-15H2,1H3;1H |
Clave InChI |
HLQJIOOJPVDIJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


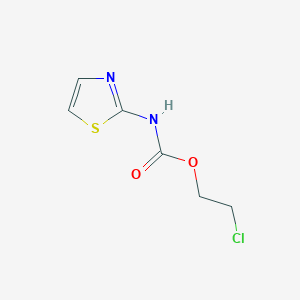

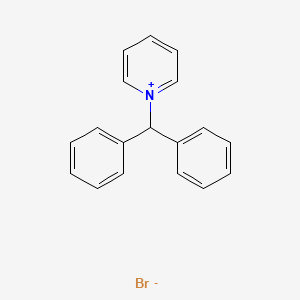
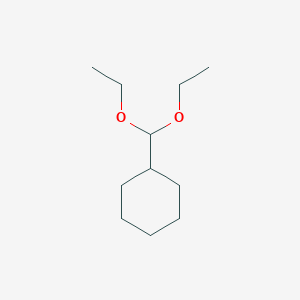
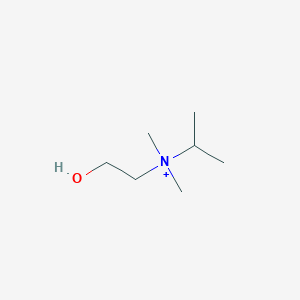


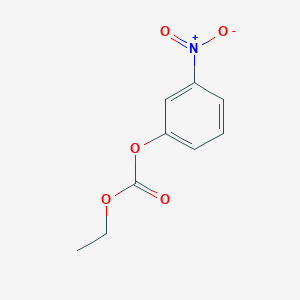
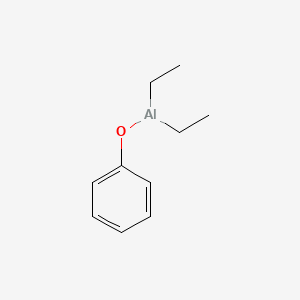

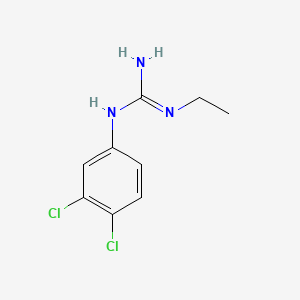
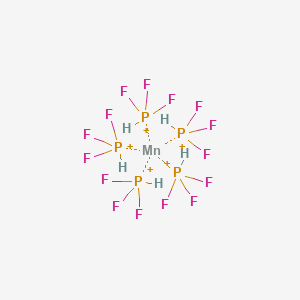
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
